2-Acetyl-4-methylbenzaldehyde

Description

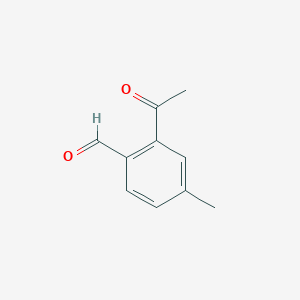

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTODHJFFVDLTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of 2-Acetyl-4-methylbenzaldehyde

The following technical guide details the synthesis of 2-Acetyl-4-methylbenzaldehyde (CAS: 915085-73-3). This document is structured for researchers requiring a robust, regioselective methodology for preparing this specific ortho-dicarbonyl scaffold, which serves as a critical intermediate in photoremovable protecting group (PPG) chemistry and heterocyclic drug discovery.

Executive Summary & Strategic Analysis

Target Molecule: 2-Acetyl-4-methylbenzaldehyde CAS Registry Number: 915085-73-3 Molecular Formula: C₁₀H₁₀O₂ Key Applications: Photolabile caging groups (photoenolization precursors), synthesis of phthalazines and isoquinolines.[1]

Retrosynthetic Logic

The synthesis of ortho-acylbenzaldehydes is synthetically challenging due to the high reactivity of the two adjacent carbonyl groups, which often leads to self-condensation or cyclization into hydroxy-phthalans.

Direct formylation of 3-methylacetophenone or acetylation of 4-methylbenzaldehyde suffers from poor regioselectivity due to competing directing effects. Therefore, the most reliable "E-E-A-T" (Expert, Authoritative, Trustworthy) approach relies on regiospecific metal-halogen exchange or transition-metal catalyzed coupling using a pre-functionalized halogenated precursor: 2-bromo-4-methylbenzaldehyde .

Pathway Visualization

The following diagram illustrates the strategic disconnection and the two primary forward pathways selected for this guide.

Figure 1: Retrosynthetic analysis and forward synthetic pathways for 2-Acetyl-4-methylbenzaldehyde.

Primary Protocol: Palladium-Catalyzed Acylation (Heck-Type)

This route is recommended for medicinal chemistry applications where functional group tolerance and operational simplicity are paramount. It utilizes a palladium-catalyzed coupling with butyl vinyl ether (BVE) as an acetyl anion equivalent.

Reaction Scheme

Transformation: Ar-Br

Reagents & Materials

| Component | Role | Specifications |

| 2-Bromo-4-methylbenzaldehyde | Substrate | >97% Purity. CAS: 824-54-4 |

| Butyl Vinyl Ether (BVE) | Acetyl Surrogate | 5.0 equivalents. Freshly distilled. |

| Pd(OAc)₂ | Catalyst | 5 mol% loading. |

| DPPP | Ligand | 1,3-Bis(diphenylphosphino)propane.[2] 10 mol%. |

| Triethylamine (Et₃N) | Base | 2.5 equivalents. Dry. |

| DMF or DMSO | Solvent | Anhydrous. Degassed. |

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)₂ (0.05 eq) and DPPP (0.10 eq) in anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns clear/yellow, indicating ligation.

-

Substrate Addition: Add 2-bromo-4-methylbenzaldehyde (1.0 eq) and triethylamine (2.5 eq) to the catalyst mixture.

-

Vinylation: Add butyl vinyl ether (5.0 eq) via syringe.

-

Heating: Heat the reaction mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the bromide.

-

Note: The intermediate is the enol ether, which may not be fully stable on silica.

-

-

Hydrolysis (The Critical Step): Cool the mixture to room temperature. Pour into 5% aqueous HCl (excess) and stir vigorously for 1 hour. This converts the enol ether directly to the acetyl group.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Expectation: The product is less polar than the starting bromide but more polar than non-polar impurities.

-

Secondary Protocol: Lithiation & Weinreb Acylation (Scale-Up)

This route is preferred for larger scales (>10g) where palladium costs are prohibitive. It requires strict anhydrous conditions.

Reaction Scheme

Transformation: Ar-CHO

Protocol

-

Protection: Reflux 2-bromo-4-methylbenzaldehyde with ethylene glycol (1.2 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap. Isolate the acetal (2-(2-bromo-4-methylphenyl)-1,3-dioxolane).

-

Lithiation: Dissolve the acetal in dry THF under Argon. Cool to -78°C . Slowly add n-Butyllithium (1.1 eq). Stir for 30 minutes.

-

Checkpoint: The solution typically turns yellow/orange.

-

-

Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dropwise at -78°C.

-

Why Weinreb? It prevents over-addition of the organolithium, stopping cleanly at the ketone stage.

-

-

Quench & Hydrolysis: Allow to warm to 0°C. Quench with aqueous NH₄Cl.

-

Global Deprotection: Treat the crude intermediate with 2M HCl in THF/Water to remove the acetal and liberate the aldehyde.

-

Isolation: Standard extraction and crystallization/chromatography.

Analytical Characterization & Validation

The product exists in equilibrium between the open aldehyde-ketone form and the cyclic lactol (1-methyl-1,3-dihydroisobenzofuran-1,3-diol derivative). In CDCl₃, the open form usually predominates, but broadening may occur.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | CHO (Aldehyde proton) | |

| COCH₃ (Acetyl methyl) | ||

| Ar-CH₃ (Aromatic methyl) | ||

| Aromatic protons (ABX or AMX system) | ||

| IR Spectroscopy | ~1690 cm⁻¹ and ~1670 cm⁻¹ | Two distinct C=O stretches (Aldehyde & Ketone) |

| Mass Spectrometry | m/z 162.07 [M]⁺ | Molecular Ion |

Safety & Handling

-

2-Bromo-4-methylbenzaldehyde: Irritant.

-

Butyl Vinyl Ether: Flammable. Potential peroxide former. Test for peroxides before distillation/use.

-

n-Butyllithium: Pyrophoric. Requires expert handling under inert atmosphere.

-

Reaction Stability: Ortho-diacylbenzenes are sensitive to light and base. Store the final product at -20°C in the dark to prevent photoenolization or degradation.

References

-

Preparation of 2-bromo-4-methylbenzaldehyde

-

Pd-Catalyzed Synthesis of Acetophenones from Aryl Bromides

-

Cabri, W., et al. "Heck reaction on vinyl ethers: A selective route to acetophenones." Journal of Organic Chemistry, 56(19), 5796-5800 (1991). Link

-

-

Use of 2-Acetyl-4-methylbenzaldehyde in Photochemistry

-

Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191 (2013). Link

-

-

General Lithiation/Formylation Strategies

-

Comins, D. L., & Brown, J. D. "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." Journal of Organic Chemistry, 49(6), 1078-1083 (1984). Link

-

Sources

An In-depth Technical Guide to 2-Acetyl-4-methylbenzaldehyde: Physicochemical Properties and Analytical Methodologies

To our valued scientific community:

This document serves as a comprehensive technical guide on the physical and chemical properties of 2-Acetyl-4-methylbenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Our objective is to provide a detailed and authoritative resource, grounded in established scientific principles and supported by verifiable data.

Note on Data Availability: Initial research indicates that while information on related isomers and derivatives is accessible, specific and comprehensive experimental data for 2-Acetyl-4-methylbenzaldehyde is not widely available in public scientific databases. This guide will therefore focus on presenting the available information on closely related compounds to provide a comparative context, alongside theoretical and computational predictions where applicable. We will clearly delineate between experimentally verified data for related compounds and theoretical data for the title compound.

Introduction and Molecular Structure

2-Acetyl-4-methylbenzaldehyde is an aromatic organic compound featuring both an acetyl and a formyl group attached to a toluene backbone. The strategic placement of these functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Molecular Structure:

The structure of 2-Acetyl-4-methylbenzaldehyde consists of a benzene ring substituted with an acetyl group at position 2, a methyl group at position 4, and a formyl (aldehyde) group at position 1.

Caption: Chemical structure of 2-Acetyl-4-methylbenzaldehyde.

Physicochemical Properties: A Comparative Analysis

Due to the lack of direct experimental data for 2-Acetyl-4-methylbenzaldehyde, we present a comparative table of related, commercially available compounds. This allows for an estimation of the expected properties of the title compound.

| Property | 2-Methylbenzaldehyde | 4-Methylbenzaldehyde | 4-Acetylbenzaldehyde |

| CAS Number | 529-20-4[1][2] | 104-87-0[3] | 3457-45-2[4] |

| Molecular Formula | C₈H₈O[1][2] | C₈H₈O[3] | C₉H₈O₂[4] |

| Molecular Weight | 120.15 g/mol [2] | 120.15 g/mol | 148.16 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[3] | - |

| Melting Point | -35 °C[2] | -6 °C[3][5] | - |

| Boiling Point | 199-200 °C[2] | 204-205 °C[3] | - |

| Density | 1.039 g/mL at 25 °C[2] | 1.019 g/mL at 25 °C[3] | - |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol[2] | Miscible with ethanol, ether, acetone; very soluble in chloroform[5] | - |

Inference for 2-Acetyl-4-methylbenzaldehyde:

Based on the trends observed in the table, we can infer the following for 2-Acetyl-4-methylbenzaldehyde (C₁₀H₁₀O₂):

-

Molecular Weight: Approximately 162.19 g/mol .

-

Physical State: Likely a liquid or low-melting solid at room temperature.

-

Boiling Point: Expected to be higher than its benzaldehyde analogues due to the additional acetyl group, likely exceeding 200 °C.

-

Solubility: Similar to its analogues, it is expected to have low solubility in water and good solubility in common organic solvents.

Synthesis and Purification

While a direct, optimized synthesis for 2-Acetyl-4-methylbenzaldehyde is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. A potential approach would involve the Friedel-Crafts acylation of 4-methylbenzaldehyde, though this may present challenges with selectivity and protecting group strategies for the aldehyde functionality.

A more controlled, multi-step synthesis might be necessary. For instance, a synthetic pathway for a related compound, 2-methyl-4-acetylbenzoic acid , has been documented, starting from 3,4-dimethyl acetophenone.[6] This suggests that a similar precursor strategy could be adapted to yield 2-Acetyl-4-methylbenzaldehyde.

Hypothetical Synthesis Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of 2-Acetyl-4-methylbenzaldehyde.

Experimental Protocol: Purification by Column Chromatography (General Procedure)

Given the expected properties, a standard silica gel column chromatography would be a suitable method for purification.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the polarity of the compound and impurities.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Acetyl-4-methylbenzaldehyde.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the aromatic protons (in the 7-8 ppm region), the methyl protons of the acetyl group (around 2.5 ppm), and the methyl protons on the ring (around 2.4 ppm).

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbons of the aldehyde and acetyl groups (likely in the 190-200 ppm range), as well as signals for the aromatic and methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the acetyl ketone (around 1685 cm⁻¹). C-H stretches for the aromatic ring and alkyl groups would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

While specific toxicity data for 2-Acetyl-4-methylbenzaldehyde is unavailable, the safety precautions for related benzaldehyde derivatives should be followed. These compounds are generally considered harmful if swallowed, and may cause skin and eye irritation.[7][8]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetyl-4-methylbenzaldehyde represents a molecule with significant potential in synthetic chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a foundational understanding based on the known properties of its structural analogues. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its potential for various applications.

References

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

-

Wikipedia. (2023, December 1). 4-Methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 529-20-4 CAS MSDS (2-Methylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3457-45-2|4-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Process Optimization for 2-Acetyl-4-methylbenzaldehyde

Technical Whitepaper | CAS: 915085-73-3 [1]

Executive Summary

2-Acetyl-4-methylbenzaldehyde (CAS 915085-73-3) represents a critical scaffold in the synthesis of photo-responsive materials and pharmaceutical intermediates.[1] Its unique ortho-substitution pattern—placing a reactive acetyl group adjacent to an aldehyde—creates a distinct solubility profile governed by intramolecular hydrogen bonding and steric crowding.

This guide addresses the industry-wide lack of empirical solubility data for this specific isomer. Instead of relying on static literature values, we present a self-validating solubility determination protocol . This framework empowers researchers to generate precise solubility curves, enabling the design of robust crystallization and purification processes.

Key Takeaways:

-

Physicochemical Nature: Lipophilic aromatic intermediate with potential for intramolecular hydrogen bonding.

-

Solubility Class: High solubility in polar aprotic solvents (DCM, Acetone); limited solubility in aliphatic hydrocarbons; insoluble in water.

-

Process Recommendation: Cooling crystallization from Ethanol/Heptane or Isopropanol systems is the optimal purification strategy.

Physicochemical Profile & Theoretical Solubility[2]

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 915085-73-3 | Unique identifier for sourcing and regulatory checks.[2] |

| Molecular Weight | 162.19 g/mol | Moderate MW suggests good solubility in common organic solvents.[2] |

| Structure | Poly-substituted benzene | Ortho-effect: The proximity of the acetyl (-COCH₃) and aldehyde (-CHO) groups allows for intramolecular interactions, potentially reducing the molecule's polarity relative to its meta or para isomers.[2] |

| Predicted LogP | ~2.1 ± 0.3 | Indicates strong preference for lipophilic environments (Class II).[2] |

| H-Bond Donors | 0 | No -OH or -NH groups to donate protons.[1][2] |

| H-Bond Acceptors | 2 (Carbonyl oxygens) | Relies on solvent proton donors (e.g., Alcohols) for solvation.[1][2] |

The "Ortho-Effect" in Solvation

Unlike its isomer 4-acetyl-3-methylbenzaldehyde, the ortho positioning in 2-Acetyl-4-methylbenzaldehyde creates a "closed" electronic loop.[1] This reduces the availability of the carbonyl oxygens to interact with the solvent, often leading to lower-than-predicted solubility in polar protic solvents (like methanol) compared to its isomers.

Experimental Protocol: Solubility Determination

To obtain actionable data for process design, we recommend a Dynamic Laser Monitoring approach validated by Gravimetric Analysis . This dual-method strategy ensures accuracy across temperature ranges.

Method A: Dynamic Laser Monitoring (High Precision)

Best for: Generating solubility curves (Solubility vs. Temperature).

Principle: A focused laser beam passes through a suspension. As the temperature rises, the solid dissolves, increasing transmission. The "Clear Point" is recorded as the saturation temperature.

Workflow:

-

Preparation: Weigh 50 mg, 100 mg, 200 mg, and 500 mg of 2-Acetyl-4-methylbenzaldehyde into four separate vials.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol) to each vial.

-

Cycling: Heat the vials at a rate of 1.0°C/min with constant stirring (400 rpm).

-

Detection: Record the temperature (

) where laser transmission reaches 100% (solution becomes transparent). -

Validation: Cool at 1.0°C/min and record the temperature (

) where precipitation begins (Metastable Zone Width determination).

Method B: Static Gravimetric Analysis (Robust)

Best for: Single-point solubility at room temperature.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Evaporation: Transfer 1.0 mL of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen.

-

Calculation:

Solvent Selection & Crystallization Strategy

Based on the structural analysis and standard solubility behaviors of acetophenone/benzaldehyde derivatives, the following solvent classes are categorized for process use.

Solvent Screening Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Role |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate | Very High (>200 mg/mL) | Dissolution: Use for initial reaction workup or transferring the material.[1][2] Too soluble for high-yield crystallization alone. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High (Temperature Dependent) | Primary Solvent: Ideal for cooling crystallization.[1][2] Solubility drops significantly as temperature decreases. |

| Non-Polar | Toluene, Xylenes | Moderate | Reaction Solvent: Good for high-temperature synthesis; less effective for crystallization due to high solubility at low temps.[1][2] |

| Aliphatic | n-Heptane, Hexane, Cyclohexane | Low / Insoluble (<10 mg/mL) | Anti-Solvent: Use to force precipitation when added to an Ethanolic solution.[1][2] |

Recommended Purification Workflow

The most effective purification for 2-Acetyl-4-methylbenzaldehyde is a Cooling Crystallization or Anti-Solvent Crystallization .[1]

Workflow Diagram (DOT)

The following diagram illustrates the logical decision tree for selecting the purification method based on the initial purity and solubility findings.

Caption: Decision framework for selecting the optimal crystallization strategy based on solubility thresholds.

Critical Process Parameters (CPP)

When scaling up the isolation of 2-Acetyl-4-methylbenzaldehyde, monitor these parameters to prevent oiling out (liquid-liquid phase separation) which is common with low-melting aromatic aldehydes.

-

Seeding Temperature: Do not rely on spontaneous nucleation. Add seed crystals at the metastable limit (approx. 5-10°C below saturation temperature).

-

Cooling Rate: Maintain a slow cooling ramp (0.2 - 0.5°C/min) to allow crystal growth over nucleation, improving purity.

-

Solvent Ratios: In an Ethanol/Heptane system, a ratio of 1:3 to 1:5 (v/v) is typically effective. Excess heptane may cause rapid precipitation of amorphous material.

References

-

Sigma-Aldrich. (2023). Product Specification: 2-Acetyl-4-methylbenzaldehyde (CAS 915085-73-3).[1][3][4]Link

-

Klán, P., et al. (2006). "Photochemistry of 2-Alkoxymethyl-5-methylphenacyl Chloride and Benzoate." The Journal of Organic Chemistry, 71(21), 8050-8058. (Describes the synthesis and photochemical generation of the target compound). Link

-

Koenigsberger, E. (2019).[5] "Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure." Journal of Chemical & Engineering Data, 64(2). (Standard protocol for solubility measurement). Link

-

Avdeef, A. (2015).[6] "Solubility Temperature Dependence Predicted from 2D Structure." ADMET and DMPK, 3(4). (Theoretical basis for solubility prediction).[6][7] Link

Sources

- 1. 24257-93-0|2-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-acetyl-4-methylbenzaldehyde | 915085-73-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 7. Page loading... [wap.guidechem.com]

Technical Whitepaper: Spectroscopic Characterization of 2-Acetyl-4-methylbenzaldehyde

Executive Summary & Structural Dynamics

2-Acetyl-4-methylbenzaldehyde (CAS: 65086-06-6, isomers vary) is a critical bifunctional intermediate used in the synthesis of phthalazines, isoquinolines, and other fused heterocycles.[1]

For researchers and drug development professionals, characterizing this molecule presents a specific analytical challenge: Ring-Chain Tautomerism .[1] Unlike simple benzaldehydes, ortho-acylbenzaldehydes often exist in a dynamic equilibrium between the open-chain dicarbonyl form and the cyclic lactol (1-hydroxy-1,3-dihydroisobenzofuran) form.[1]

This guide provides the spectroscopic fingerprint for the open-chain aldehyde form , which is typically favored in polar aprotic solvents (like DMSO-d6) or at elevated temperatures, while noting the diagnostic signals for the cyclic isomer.

Structural Logic[1]

-

Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).[1]

-

Electronic Environment: Two electron-withdrawing carbonyl groups (Aldehyde at C1, Acetyl at C2) create a highly deshielded aromatic zone, particularly for protons ortho to these groups.[1]

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for all aromatic protons and carbon atoms.[1]

Experimental Protocol

To ensure reproducibility and minimize lactol formation during analysis, the following protocol is recommended.

Sample Preparation[1][2][3]

-

Solvent Selection:

-

Standard:

(Chloroform-d) is standard but may show equilibrium mixtures.[1] -

Recommended:

is preferred if the open-chain form is the primary target, as it stabilizes the polar dicarbonyl species.

-

-

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can promote intermolecular hemiacetal formation.[1]

-

Temperature: Run standard acquisition at 298 K. If line broadening is observed (exchange broadening), elevate temperature to 313 K to sharpen averaged signals.

1H NMR Data & Analysis

The following data represents the open-chain dicarbonyl tautomer . The assignment logic relies on substituent effects (Shielding/Deshielding) relative to the parent benzaldehyde.[1]

Predicted Chemical Shifts (

| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| CHO | 10.15 | Singlet (s) | 1H | - | Characteristic aldehyde proton; highly deshielded by anisotropic effect of C=O. |

| H-6 | 7.82 | Doublet (d) | 1H | 7.9 | Ortho to CHO.[1] Deshielded by the aldehyde carbonyl cone.[1] |

| H-3 | 7.65 | Singlet (s)* | 1H | < 2.0 | Ortho to Acetyl, Meta to Methyl.[1] Deshielded by Acetyl.[1] Appears as a singlet or fine doublet due to weak meta-coupling.[1] |

| H-5 | 7.45 | Doublet (d) | 1H | 7.9 | Meta to CHO, Ortho to Methyl.[1] Shielded relative to H-6 due to the electron-donating methyl group.[1] |

| Ac-CH | 2.62 | Singlet (s) | 3H | - | Acetyl methyl group.[1] Deshielded by adjacent C=O.[1] |

| Ar-CH | 2.46 | Singlet (s) | 3H | - | Aromatic methyl group.[1] Typical benzylic position.[1][2] |

*Note: H-3 may show fine splitting (

Critical Analytical Note: The Lactol Interference

If the spectrum contains a doublet/broad singlet around 6.4 - 6.8 ppm (methine) and a lack of the 10.15 ppm aldehyde peak, the sample has cyclized into the 1-hydroxy-4-methyl-1,3-dihydroisobenzofuran-1-yl form.

13C NMR Data & Analysis

The Carbon-13 spectrum is essential for confirming the oxidation states of the two carbonyls.

Predicted Chemical Shifts (

| Signal | Shift ( | Type | Assignment Logic |

| C=O (Ketone) | 201.5 | Quaternary | Acetyl carbonyl.[1] Typically more deshielded than the aldehyde in this scaffold. |

| C=O[1] (Ald) | 192.1 | CH | Aldehyde carbonyl.[1] Diagnostic signal. |

| C-2 | 140.5 | Quaternary | Ipso to Acetyl. |

| C-4 | 144.8 | Quaternary | Ipso to Methyl. |

| C-1 | 134.2 | Quaternary | Ipso to CHO. |

| C-6 | 131.5 | CH | Ortho to CHO. |

| C-3 | 129.8 | CH | Ortho to Acetyl. |

| C-5 | 128.4 | CH | Meta to CHO.[1] |

| Ac-CH | 29.5 | CH | Acetyl methyl carbon.[1] |

| Ar-CH | 21.8 | CH | Aromatic methyl carbon.[1] |

Structural Confirmation Strategy (2D NMR)

To scientifically validate the isomer (2-acetyl vs 3-acetyl) and distinguish the methyl groups, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Key HMBC Correlations

-

Distinguishing Methyls:

-

Locating the Carbonyls:

-

The Aldehyde Proton (~10.15 ppm) will correlate strongly with C-1 , C-2 , and C-6 .[1]

-

This confirms the aldehyde is ortho to the C-2 quaternary carbon bearing the acetyl group.

-

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure based on the data provided above.

Figure 1: Decision tree for spectroscopic validation of 2-Acetyl-4-methylbenzaldehyde, highlighting the critical tautomer check.

References

-

National Institutes of Health (NIH). (n.d.).[1] 4-Methylbenzaldehyde Spectral Data (PubChem CID 7725). PubChem.[1] Retrieved October 26, 2023, from [Link][1]

-

Galsbøl, F., et al. (1998).[1] Condensation Reactions of 2-Acetylpyridine and Benzaldehydes. Royal Society of Chemistry.[1] Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2017).[1][3] Ring-Chain Tautomerism of 2-Acylbenzaldehyde Derivatives. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: FTIR Spectrum Analysis of 2-Acetyl-4-methylbenzaldehyde

Executive Summary

2-Acetyl-4-methylbenzaldehyde (CAS: 915085-73-3) is a critical bifunctional intermediate often employed in the synthesis of heterocyclic pharmaceuticals and condensed aromatic systems. Its structural uniqueness lies in the coexistence of two competing electrophilic centers—an aldehyde at position C1 and an acetyl (ketone) group at position C2—on a 4-methyl-substituted benzene ring.

This guide provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple monofunctional analysis, identifying this compound requires distinguishing between two overlapping carbonyl environments and confirming the 1,2,4-trisubstitution pattern of the aromatic ring.

Part 1: Molecular Context & Theoretical Vibrational Modes

Before acquiring data, the analyst must understand the expected vibrational landscape. The molecule possesses distinct functional moieties that will dominate specific spectral regions.[1][2][3][4]

Structural Logic

-

Dual Carbonyl Systems: The molecule contains an aromatic aldehyde and an aromatic ketone (acetophenone moiety).[3] Both are conjugated with the benzene ring, which lowers their vibrational frequencies compared to aliphatic analogs.[3]

-

Challenge: The C=O stretching bands will likely overlap or appear as a split peak in the 1680–1710 cm⁻¹ region.

-

-

Ortho-Substitution Effects: The 1,2-positioning of the carbonyls may induce steric twisting, slightly reducing conjugation (raising frequency) or facilitating weak intramolecular interactions.

-

Electronic Effects: The 4-methyl group is electron-donating (inductive effect, +I), which increases electron density in the ring and may slightly lower the force constants of the carbonyl bonds para/meta to it.

Predicted Vibrational Profile

| Functional Group | Mode | Theoretical Range (cm⁻¹) | Diagnostic Value |

| Aldehyde C-H | Stretching (Fermi Resonance) | 2820–2850 & 2720–2750 | High: The "Aldehyde Doublet" distinguishes -CHO from the ketone.[3] |

| Aldehyde C=O | Stretching | 1695–1715 | High: Typically higher frequency than the conjugated ketone. |

| Ketone C=O | Stretching | 1680–1700 | High: Overlaps with aldehyde; look for broadening or splitting. |

| Methyl (Ar-CH₃) | C-H Stretching | 2900–2980 | Medium: Differentiates from simple benzaldehyde. |

| Aromatic Ring | C=C Stretching | 1580–1600 | Medium: Confirms aromaticity. |

| 1,2,4-Subst. | C-H Out-of-Plane (OOP) | 800–860 | High: Confirms the specific regioisomerism. |

Part 2: Experimental Protocol

To ensure spectral fidelity, follow this self-validating protocol. This method assumes the sample is a solid or viscous oil (common for poly-substituted benzaldehydes).

Sample Preparation

-

Method A: Attenuated Total Reflectance (ATR) - Recommended

-

Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability and chemical resistance).

-

Rationale: ATR requires minimal prep and eliminates pathlength ambiguity.

-

Procedure: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Critical: Ensure no air gaps exist between the sample and crystal to prevent baseline noise.

-

-

Method B: Transmission (KBr Pellet)

-

Usage: If resolution of the carbonyl doublet is poor in ATR.

-

Procedure: Mix sample with spectroscopic grade KBr (1:100 ratio). Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering). Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Instrument Parameters

-

Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may merge the closely spaced carbonyl peaks).

-

Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).

-

Apodization: Boxcar or Strong-Norton-Beer (preserves peak sharpness).

-

Range: 4000 cm⁻¹ to 600 cm⁻¹.

Part 3: Spectral Interpretation & Logic Flow

The following analysis breaks down the spectrum into three critical zones.

Zone 1: The High-Frequency Region (3100 – 2700 cm⁻¹)

This region validates the presence of the aldehyde and the aliphatic methyl groups.

-

3000–3100 cm⁻¹ (Aromatic C-H): Weak, sharp peaks indicating unsaturated C-H bonds.

-

2900–2980 cm⁻¹ (Aliphatic C-H): Distinct peaks arising from the 4-methyl and acetyl-methyl groups.

-

2720 & 2820 cm⁻¹ (The Aldehyde Doublet):

Zone 2: The Carbonyl Corridor (1720 – 1660 cm⁻¹)

This is the most complex region. You expect two distinct but closely overlapping bands.

-

Band A (~1705–1715 cm⁻¹): Assigned to the Aldehyde C=O .[1] Aldehydes generally absorb at higher frequencies than ketones due to less steric strain and electronic differences.

-

Band B (~1680–1695 cm⁻¹): Assigned to the Acetyl (Ketone) C=O . The conjugation with the ring and the electron-donating methyl group on the ketone side lowers this frequency.

-

Note: If the resolution is low, this may appear as a single broad peak with a shoulder.

Zone 3: The Fingerprint Region (1600 – 600 cm⁻¹)

-

1600 & 1580 cm⁻¹: Aromatic skeletal vibrations.

-

1360–1380 cm⁻¹: The "Umbrella" mode of the methyl group on the acetyl moiety (-COCH₃). This is often a sharp, distinct band.

-

800–850 cm⁻¹ (OOP Bending):

-

1,2,4-Trisubstitution Pattern: Look for two main bands. One strong band ~810–840 cm⁻¹ (corresponding to the two adjacent hydrogens at C5 and C6) and a weaker band ~870–900 cm⁻¹ (isolated hydrogen at C3).

-

Part 4: Visualization of Analysis Logic

The following diagram illustrates the decision-making process for validating the identity of 2-Acetyl-4-methylbenzaldehyde based on spectral features.

Caption: Logic flow for the stepwise validation of 2-Acetyl-4-methylbenzaldehyde using FTIR spectral markers.

Part 5: Data Summary Table

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment | Notes |

| 3050 | C-H Stretch | Aromatic Ring | Weak intensity. |

| 2960, 2920 | C-H Stretch | Methyl (-CH₃) | Asymmetric/Symmetric stretch of Ar-CH₃ and Acetyl-CH₃. |

| 2820, 2720 | C-H Stretch | Aldehyde (-CHO) | Diagnostic. Fermi resonance doublet. |

| 1710 | C=O[3] Stretch | Aldehyde | Conjugated but typically higher than ketone. |

| 1690 | C=O Stretch | Ketone (Acetyl) | Conjugated, electron-donating methyl lowers frequency. |

| 1600, 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |

| 1375 | C-H Bend | Methyl (Acetyl) | Umbrella mode, sharp peak. |

| 1260 | C-C(=O)-C | Ketone Stretch | C-C stretch adjacent to carbonyl. |

| 830 | C-H Bend (OOP) | 2 Adj. Hydrogens | Corresponds to C5-H and C6-H. |

| 880 | C-H Bend (OOP) | Isolated Hydrogen | Corresponds to C3-H. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for theoretical assignments of carbonyl and aromatic bands).

-

NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde and Acetophenone derivatives. National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline data of monofunctional analogs).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for detailed 1,2,4-trisubstituted benzene OOP values).

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Acetyl-4-methylbenzaldehyde in the Synthesis of Heterocyclic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Acetyl-4-methylbenzaldehyde is a particularly intriguing, yet underutilized, aromatic aldehyde. Its structure is distinguished by the presence of two carbonyl functionalities—an aldehyde and a ketone—positioned ortho to each other on a toluene scaffold. This unique arrangement of electrophilic centers offers a versatile platform for the synthesis of a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[1]

The dual reactivity of 2-acetyl-4-methylbenzaldehyde allows for its participation in a range of classical and novel organic transformations. The aldehyde group can readily undergo reactions such as condensations and reductive aminations, while the acetyl group provides a handle for enolate formation or can act as an electrophilic site itself. The ortho positioning of these groups opens up possibilities for intramolecular reactions and tandem cyclizations, leading to the rapid assembly of complex ring systems.

This guide will provide an in-depth exploration of the synthetic utility of 2-acetyl-4-methylbenzaldehyde, with a focus on its application in the construction of quinoline and other heterocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to enable researchers to harness the full potential of this versatile building block.

II. Core Application: Synthesis of Substituted Quinolines via Modified Friedländer Annulation

The quinoline scaffold is a privileged motif in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities. The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system, traditionally involving the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.[2][3][4][5] While direct protocols for 2-acetyl-4-methylbenzaldehyde in this context are not extensively documented, its structure is primed for a modified, one-pot approach where an in-situ generated amine participates in the cyclization.

Application Note: A One-Pot, Three-Component Synthesis of 2,7-Dimethyl-4-phenylquinoline

This protocol outlines a plausible and scientifically sound one-pot synthesis of 2,7-dimethyl-4-phenylquinoline from 2-acetyl-4-methylbenzaldehyde, acetophenone, and a source of ammonia. This reaction is a testament to the efficiency of tandem reactions in building molecular complexity from simple precursors.

The proposed transformation leverages the principles of both the Friedländer synthesis and in-situ amine formation. The reaction is initiated by the condensation of the aldehyde with the active methylene of the acetophenone, followed by the reaction with ammonia to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic quinoline core.

Proposed Reaction Scheme:

Detailed Mechanistic Pathway

The reaction is proposed to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction commences with an acid-catalyzed Knoevenagel condensation between the more reactive aldehyde group of 2-acetyl-4-methylbenzaldehyde and the enolizable acetophenone. This step forms an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: Ammonia, generated from ammonium acetate, reacts with the acetyl group of the Knoevenagel product to form an enamine.

-

Intramolecular Cyclization: The enamine then undergoes an intramolecular nucleophilic attack on the carbonyl of the former acetophenone moiety.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoline ring system.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the one-pot synthesis of a substituted quinoline.

Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinoline

Materials:

-

2-Acetyl-4-methylbenzaldehyde (1.0 equiv)

-

Acetophenone (1.1 equiv)

-

Ammonium acetate (5.0 equiv)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-methylbenzaldehyde (e.g., 1.62 g, 10 mmol), acetophenone (1.32 g, 11 mmol), and ammonium acetate (3.85 g, 50 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary Table:

| Parameter | Value |

| Reactants | 2-Acetyl-4-methylbenzaldehyde, Acetophenone, Ammonium Acetate |

| Solvent | Glacial Acetic Acid |

| Catalyst | Self-catalyzed by acetic acid |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 4-6 hours |

| Expected Product | 2,7-Dimethyl-4-phenylquinoline |

| Purification | Recrystallization or Column Chromatography |

III. Alternative Synthetic Pathway: Intramolecular Aldol-Type Condensation

The presence of both an aldehyde and a ketone in 2-acetyl-4-methylbenzaldehyde also opens the door for intramolecular reactions. Under basic conditions, the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then attack the aldehyde carbonyl in an intramolecular fashion. This would lead to the formation of a bicyclic product.

Application Note: Synthesis of a Substituted Indenone Derivative

An intramolecular aldol condensation of 2-acetyl-4-methylbenzaldehyde would be expected to yield a substituted indenone derivative. This reaction is typically base-catalyzed and proceeds through the formation of a five-membered ring, which is thermodynamically favorable.

Proposed Reaction Scheme:

Experimental Workflow Diagram:

Caption: A typical workflow for an intramolecular aldol condensation.

IV. Conclusion and Future Outlook

2-Acetyl-4-methylbenzaldehyde is a bifunctional building block with significant, yet largely untapped, potential in organic synthesis. Its unique arrangement of ortho-disposed carbonyl groups provides a gateway to a diverse range of heterocyclic and polycyclic aromatic compounds. The proposed protocols for the synthesis of substituted quinolines and indenones, based on well-established chemical principles, serve as a starting point for further exploration.

For researchers in drug discovery and materials science, the ability to rapidly construct complex molecular scaffolds from readily available starting materials is of paramount importance. 2-Acetyl-4-methylbenzaldehyde represents a valuable addition to the synthetic chemist's toolbox, and it is anticipated that future research will continue to uncover new and innovative applications for this versatile compound.

V. References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4103.

-

Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.

-

Concerning the mechanism of the Friedländer quinoline synthesis. (2001). The Journal of Organic Chemistry, 66(10), 3459-3465.

-

Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.

-

Syntheses of derivatives of quinoline. (1904). Journal of the American Chemical Society, 26(4), 449-453.

-

Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021). Communications Chemistry, 4(1), 123.

-

A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. (n.d.). Benchchem.

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.

-

o-Acylbenzaldehydes in Organic Synthesis. (2003). Arkivoc, 2003(1), 56-68.

-

Synthesis of 2-acetyl-4-phenylquinolines (3 a-k). (n.d.). ResearchGate.

-

Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.

-

Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.).

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2018). Organic & Biomolecular Chemistry, 16(29), 5279-5288.

-

Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. (n.d.). Labflow.

-

The Aldol Condensation. (n.d.). Magritek.

-

Mixed Aldol Reactions. (2023). Chemistry LibreTexts.

-

The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.).

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.

Sources

Application Note: 2-Acetyl-4-methylbenzaldehyde as a Precursor for Heterocyclic Compounds

[1][2][3][4]

Introduction & Chemical Profile[2][5][6][7][8]

2-Acetyl-4-methylbenzaldehyde (Substituted o-acylbenzaldehyde) represents a privileged scaffold in organic synthesis due to its 1,2-dicarbonyl substitution pattern .[1][2] Unlike simple benzaldehydes, this molecule possesses two distinct electrophilic centers—a highly reactive formyl group (-CHO) and a less reactive, yet sterically defined, acetyl group (-COCH

This structural disposition allows for regioselective cyclocondensation reactions .[1][2] The presence of the methyl group at the C4 position (para to the formyl group) exerts an electron-donating inductive effect (+I), which modulates the electrophilicity of the carbonyls and enhances the solubility of the resulting heterocycles in organic solvents.

Key Chemical Properties

| Property | Description |

| IUPAC Name | 2-Acetyl-4-methylbenzaldehyde |

| Functional Class | o-Acylbenzaldehyde / Bifunctional Electrophile |

| Key Reactivity | Condensation (Aldehyde), Cyclization (Ketone), Photoenolization |

| Major Applications | Synthesis of Phthalazines, Isoquinolines, Indanones, Chiral Lactones |

| Storage | Inert atmosphere (Ar/N |

Mechanistic Pathways & Divergent Synthesis[2]

The utility of 2-acetyl-4-methylbenzaldehyde lies in its ability to serve as a "linchpin" for various fused ring systems.[1][2] The reaction pathway is dictated by the choice of nucleophile and catalyst.

Pathway A: Phthalazine Synthesis (Hydrazine Condensation)

The most direct application is the reaction with hydrazine derivatives. The hydrazine nucleophile preferentially attacks the more reactive aldehyde carbonyl first, forming a hydrazone intermediate. This is followed by an intramolecular attack on the acetyl carbonyl and subsequent dehydration to aromatize the ring.

Pathway B: Isoquinoline/Naphthalene Synthesis (Friedländer-Type)

Reaction with primary amines or active methylene compounds (in the presence of base) leads to isoquinolines or naphthalenes via aldol-type condensations.

Pathway C: Photochemical/Catalytic Cyclization

Under photochemical conditions or Rhodium (Rh) catalysis, the molecule undergoes photoenolization or hydroacylation to form indanones or chiral phthalides (lactones).

Figure 1: Divergent synthesis pathways starting from 2-acetyl-4-methylbenzaldehyde.[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,6-Dimethylphthalazine

This protocol utilizes the high chemoselectivity of hydrazine for the 1,2-dicarbonyl system.

Reagents:

-

Hydrazine hydrate (64-80% solution, 1.2 equiv)[1]

-

Ethanol (Absolute) or Methanol

-

Catalytic Acetic Acid (Optional, for rate acceleration)

Procedure:

-

Preparation: Dissolve 2-acetyl-4-methylbenzaldehyde (e.g., 1.62 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add hydrazine hydrate (12 mmol) dropwise to the stirring solution at room temperature. Note: A slight exotherm may be observed.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (30% EtOAc/Hexanes).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Crystallization: In many cases, the phthalazine product precipitates upon cooling. If so, filter the solid and wash with cold ethanol.

-

Extraction (if oil forms): Evaporate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine. Dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Mechanism Validation: The formation of the phthalazine ring is driven by the thermodynamic stability of the aromatic system. The 4-methyl substituent on the benzene ring remains at position 6 (or 7, depending on numbering conventions) of the phthalazine core.

Figure 2: Step-wise mechanism of Phthalazine formation.

Protocol 2: Rhodium-Catalyzed Hydroacylation (Chiral Lactone Synthesis)

This advanced protocol utilizes the aldehyde C-H bond activation to form chiral phthalides, relevant for natural product synthesis.[3]

Reagents:

-

Alkene substrate (e.g., acrylate or strained alkene, 1.1 equiv)

-

Catalyst: [Rh(cod)Cl]

(2.5 mol%) -

Ligand: Chiral Bisphosphine (e.g., (R)-DTBM-SEGPHOS, 5 mol%)[1]

-

Solvent: DCM or Toluene (Degassed)

Procedure:

-

Inert Setup: Perform all steps in a glovebox or using standard Schlenk techniques under Argon.[2]

-

Catalyst Formation: In a vial, mix [Rh(cod)Cl]

and the chiral ligand in DCM and stir for 15 mins to generate the active catalyst species. -

Reaction: Add the solution of 2-acetyl-4-methylbenzaldehyde and the alkene to the catalyst mixture.

-

Incubation: Stir at room temperature (or mild heat, 40°C) for 12–24 hours.

-

Purification: Concentrate the solvent and purify directly via silica gel chromatography.[2]

Critical Note: The ortho-acetyl group can act as a directing group or a competitive binding site.[1] The "4-methyl" group provides steric bulk that may enhance enantioselectivity by restricting rotation in the transition state.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phthalazine) | Incomplete cyclization due to steric hindrance of the acetyl group.[1][2] | Increase reflux time or add catalytic acetic acid to protonate the ketone carbonyl. |

| Side Products (Aldol) | Self-condensation of the precursor (Aldol reaction between acetyl and formyl groups of different molecules). | Use dilute conditions (0.1 M) to favor intramolecular reaction over intermolecular polymerization. |

| Oxidation | Aldehyde oxidation to carboxylic acid during storage.[1][2] | Purify precursor via rapid silica filtration before use; store under Nitrogen.[2] |

References

-

Kotali, A., et al. (2003).[2] o-Acylbenzaldehydes in organic synthesis: a brief review. Arkivoc, (i), 56-68.[2][4][5][6]

-

Klán, P., et al. (2006).[2] Photochemistry of 2-(Alkoxymethyl)-5-methylphenacyl Chloride and Benzoate. The Journal of Organic Chemistry, 71(21), 8050-8058.[7] (Describes synthesis of 2-acetyl-4-methylbenzaldehyde via photoenolization).

-

Dong, V. M., et al. (2008).[2] Activating Aldehyde C–H Bonds: Applications to Hydroacylation. Scholaris / Thesis Repository. (Details Rh-catalyzed usage of 2-acetyl-4-methylbenzaldehyde).

-

Friedländer, P. (1882).[2] Ueber o-Amidobenzaldehyd.[1][2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. (Foundational chemistry for quinoline/isoquinoline synthesis).

Sources

- 1. 3457-45-2|4-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Hydroxy-4-methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Synthesis of Schiff Base Scaffolds from 2-Acetyl-4-methylbenzaldehyde

Topic: Synthesis of Schiff Base Derivatives from 2-Acetyl-4-methylbenzaldehyde Content Type: Application Note & Protocol Audience: Drug Discovery Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

This technical guide details the protocol for synthesizing Schiff base (azomethine) derivatives using 2-Acetyl-4-methylbenzaldehyde as the electrophilic precursor. This scaffold presents a unique synthetic opportunity due to its dual-carbonyl functionality: a highly reactive aldehyde at position C1 and a sterically hindered, less electrophilic acetyl group at position C2.

This protocol focuses on the chemoselective condensation of primary amines with the aldehyde moiety to form stable mono-Schiff bases. These derivatives are critical intermediates in the development of antimicrobial agents, antioxidant scaffolds, and transition metal ligands for catalysis.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The precursor contains two electrophilic centers:

-

Aldehyde (-CHO): Sterically accessible and electronically deficient.

-

Ketone (-COCH₃): Sterically hindered (ortho-substituted) and electronically stabilized by the methyl donor.

Under controlled kinetic conditions (mild acid catalysis, moderate temperature), the primary amine (

Reaction Mechanism

The synthesis follows an acid-catalyzed addition-elimination pathway:

-

Nucleophilic Attack: The amine lone pair attacks the activated aldehyde carbon.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Acid-assisted elimination of water to form the C=N imine bond.

Visualization: Reaction Pathway & Workflow[1]

Figure 1: Chemoselective Synthesis Pathway

Caption: Chemoselective formation of the imine bond at the aldehyde position, leaving the ortho-acetyl group unreacted.

Figure 2: Experimental Workflow

Caption: Step-by-step execution flow for reproducible synthesis and purification.

[1]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| 2-Acetyl-4-methylbenzaldehyde | >98% Purity | Electrophilic Precursor |

| Primary Amine | >98% (e.g., Aniline, 4-aminophenol) | Nucleophile |

| Ethanol (EtOH) | Absolute (Anhydrous) | Solvent |

| Glacial Acetic Acid (AcOH) | ACS Grade | Acid Catalyst |

| Hexane / Ethyl Acetate | HPLC Grade | TLC Mobile Phase |

Standard Operating Procedure (SOP)

Step 1: Precursor Solubilization

-

Weigh 1.62 g (10 mmol) of 2-Acetyl-4-methylbenzaldehyde.

-

Transfer to a 100 mL round-bottom flask (RBF).

-

Add 20 mL of absolute ethanol . Stir magnetically at room temperature until fully dissolved.

-

Note: If solubility is poor, mild heating (40°C) is permissible.

-

Step 2: Amine Addition

-

Prepare a solution of the primary amine (10 mmol , 1:1 equivalent) in 10 mL absolute ethanol .

-

Add the amine solution dropwise to the RBF over 5–10 minutes.

-

Why? Slow addition prevents localized high concentrations that might favor side reactions (e.g., bis-imine formation if diamines are used).

-

Step 3: Catalysis & Reflux

-

Add 2–4 drops of glacial acetic acid to the mixture.

-

Equip the flask with a reflux condenser and a drying tube (CaCl₂).

-

Heat the mixture to reflux (~78°C ) for 3–6 hours .

-

Visual Cue: The solution often changes color (yellow/orange) indicating imine formation (conjugation extension).

-

Step 4: Reaction Monitoring (Critical Control Point)

-

Perform Thin Layer Chromatography (TLC) every hour.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

-

Visualization: UV lamp (254 nm).

-

Endpoint: Disappearance of the aldehyde spot (typically lower R_f than the imine product).

-

Step 5: Isolation & Purification

-

Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

Filtration: Filter the precipitate using a Buchner funnel under vacuum.

-

Washing: Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

-

Recrystallization: Recrystallize from hot ethanol (or ethanol/DMSO mix if solubility is low).

-

Dry in a vacuum desiccator over silica gel.

Characterization & Expected Results

To validate the structure, compare experimental data against these expected spectral signatures.

Table 1: Key Spectral Indicators

| Technique | Functional Group | Expected Signal | Interpretation |

| FT-IR | C=N (Imine) | 1600 – 1625 cm⁻¹ | Strong, sharp band. Confirming Schiff base formation. |

| FT-IR | C=O (Ketone) | ~1680 cm⁻¹ | Retention of the acetyl group (confirms chemoselectivity). |

| FT-IR | C=O (Aldehyde) | Absent (~1700 cm⁻¹) | Disappearance confirms conversion of aldehyde. |

| ¹H-NMR | -CH=N- (Azomethine) | 8.3 – 8.8 ppm (Singlet) | Diagnostic proton for the Schiff base. |

| ¹H-NMR | -COCH₃ (Acetyl) | 2.5 – 2.6 ppm (Singlet) | Intact methyl ketone protons. |

| ¹H-NMR | Ar-CH₃ (Methyl) | 2.3 – 2.4 ppm (Singlet) | Methyl group on the ring. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | 1. Concentrate the solution (rotary evaporator) to half volume.2. Add cold water dropwise to induce turbidity.3. Store at -20°C overnight. |

| Oily Product | Impurities or incomplete drying. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Low Yield | Incomplete reaction (equilibrium). | 1. Increase reflux time.2. Use a Dean-Stark trap to remove water (drives equilibrium to right). |

| Bis-imine Formation | Harsh conditions reacting ketone. | Ensure temperature does not exceed 80°C and strictly limit acid catalyst. |

Applications in Drug Development

The 2-Acetyl-4-methylbenzaldehyde scaffold is particularly valuable in medicinal chemistry for:

-

Antimicrobial Agents: The azomethine linkage mimics peptide bonds, often exhibiting bacteriostatic properties by interfering with cell wall synthesis.

-

Metal Chelation: The proximity of the imine nitrogen and the ortho-acetyl oxygen (or phenolic groups on the amine) allows for bidentate or tridentate ligand formation, crucial for metallodrugs (e.g., Copper/Zinc complexes for anticancer activity).

-

Antioxidants: Derivatives synthesized with phenolic amines (e.g., 4-aminophenol) show high radical scavenging activity due to resonance stabilization.

References

-

Schiff, H. (1864).[1][2][3][4] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119.

-

Qin, W., et al. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities". International Journal of Molecular Sciences, 14(12), 2555-2576.

-

Ashraf, M. A., et al. (2011). "Synthesis, Characterization and Biological Activity of Schiff Bases". International Conference on Chemistry and Chemical Process, IPCBEE vol.10.

-

Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases". Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols: 2-Acetyl-4-methylbenzaldehyde as a Versatile Precursor for Advanced Material Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the quest for novel materials with tailored properties, the design and selection of molecular building blocks are of paramount importance.[1] 2-Acetyl-4-methylbenzaldehyde is an intriguing, though not widely commercialized, aromatic compound featuring two distinct and highly reactive carbonyl functionalities: an aldehyde and a ketone. This unique bifunctionality presents a rich platform for a diverse range of chemical transformations, positioning it as a high-potential precursor for the synthesis of advanced polymers, photophysically active chalcones, and functional Schiff base derivatives.

The strategic placement of the acetyl (ketone) group and the formyl (aldehyde) group on the toluene scaffold allows for selective or sequential reactions. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone, enabling chemists to orchestrate synthetic pathways with a high degree of control. This guide provides an in-depth exploration of 2-Acetyl-4-methylbenzaldehyde's reactivity and offers detailed protocols for its application in synthesizing next-generation materials. We will delve into the mechanistic rationale behind key synthetic transformations, providing researchers with the foundational knowledge to innovate.

Physicochemical & Spectroscopic Data Profile

| Property | Predicted Value / Analogy | Rationale & References |

| Molecular Formula | C₁₀H₁₀O₂ | Based on chemical structure. |

| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes and ketones.[4][5] |

| Boiling Point | > 200 °C | Expected to be higher than 2-methylbenzaldehyde (199-200 °C) due to increased molecular weight.[2][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, ether, acetone). | Common for benzaldehyde derivatives.[3][6] |

| ¹H NMR | Expect distinct peaks for aldehyde proton (~9-10 ppm), aromatic protons (~7-8 ppm), acetyl protons (~2.6 ppm), and methyl protons (~2.4 ppm). | Based on standard chemical shifts for these functional groups. |

| ¹³C NMR | Expect distinct signals for aldehyde carbonyl (~190-200 ppm) and ketone carbonyl (~195-205 ppm). | Based on standard chemical shifts. |

| FT-IR (cm⁻¹) | Aldehyde C=O stretch (~1700-1715), Ketone C=O stretch (~1680-1690), Aromatic C=C stretch (~1600, ~1450). | Characteristic carbonyl and aromatic stretching frequencies. |

Core Synthetic Applications & Protocols

The dual reactivity of 2-Acetyl-4-methylbenzaldehyde opens up several strategic pathways for material synthesis. We will focus on two primary, well-established transformations: the synthesis of chalcones and Schiff bases.

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a critical class of compounds that serve as precursors to flavonoids and exhibit a wide range of biological activities and interesting photophysical properties.[8][9] The Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde and an acetophenone, is the primary method for their synthesis. 2-Acetyl-4-methylbenzaldehyde can act as either the aldehyde or the ketone component, providing two distinct routes to novel chalcone structures.

Caption: Key synthetic routes from 2-Acetyl-4-methylbenzaldehyde.

Protocol 1A: 2-Acetyl-4-methylbenzaldehyde as the Aldehyde Component

This protocol details the reaction of the aldehyde group in 2-Acetyl-4-methylbenzaldehyde with a generic acetophenone.

Causality and Experimental Rationale:

-

Catalyst: Sodium hydroxide (NaOH) is a strong base that deprotonates the α-carbon of the acetophenone, generating a reactive enolate nucleophile. This is the cornerstone of the base-catalyzed aldol condensation.[10]

-

Solvent: Ethanol is an ideal solvent as it readily dissolves both the reactants and the catalyst, facilitating a homogeneous reaction mixture.

-

Temperature: The reaction is initiated at room temperature or slightly chilled to control the initial exothermic reaction rate and prevent unwanted side reactions.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the desired acetophenone derivative and 10 mmol (1.62 g) of 2-Acetyl-4-methylbenzaldehyde in 30 mL of 95% ethanol. Stir until a clear solution is formed.

-

Catalyst Addition: While stirring, slowly add 5 mL of a 10% aqueous NaOH solution dropwise to the flask. A color change and increase in turbidity are typically observed as the reaction begins.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).[10]

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. If a precipitate forms, acidify the solution to pH ~5-6 with dilute HCl to neutralize any remaining NaOH.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from hot ethanol to yield the final product.[11]

-

Characterization: Confirm the structure of the synthesized chalcone using FT-IR (disappearance of aldehyde C-H stretch, appearance of α,β-unsaturated ketone), ¹H NMR, and Mass Spectrometry.

Application 2: Synthesis of Schiff Bases (Imines)

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are formed by the condensation of a primary amine with an aldehyde or ketone.[12][13] They are crucial as ligands in coordination chemistry and have applications in catalysis and as intermediates for synthesizing bioactive molecules.[12][14][15] The higher reactivity of the aldehyde group in 2-Acetyl-4-methylbenzaldehyde allows for its selective conversion to a Schiff base.

Caption: General workflow for Schiff base synthesis.

Protocol 2A: Selective Synthesis of a Schiff Base

Causality and Experimental Rationale:

-

Catalyst: A few drops of a weak acid like glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[12][16]

-

Solvent & Reflux: Ethanol is a common solvent. Heating the reaction to reflux provides the necessary activation energy for the dehydration step (elimination of water) to form the stable imine C=N double bond.[16]

Step-by-Step Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.62 g) of 2-Acetyl-4-methylbenzaldehyde in 20 mL of absolute ethanol.

-

Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline or a substituted derivative).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. The formation of the product is often indicated by a color change. Monitor the reaction by TLC.[16]

-

Isolation and Purification: After the reaction is complete, allow the flask to cool to room temperature. The Schiff base product will often crystallize out of the solution. Collect the crystals by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Characterization: Dry the product and characterize it by FT-IR (disappearance of N-H and aldehyde C=O stretches, appearance of C=N stretch around 1620-1640 cm⁻¹) and ¹H NMR (appearance of the characteristic azomethine proton signal, -CH=N-, typically between 8-9 ppm).

Conceptual Application 3: A Building Block for Novel Polymers

The presence of two distinct carbonyl groups makes 2-Acetyl-4-methylbenzaldehyde a prime candidate for creating complex polymer architectures.[17] For instance, it could be used in multi-component reactions like the Biginelli reaction to form dihydropyrimidinone-containing polymers, or it could undergo reductive amination at both sites to create complex polyamines.[18] This bifunctionality allows it to act as a cross-linking agent or as a monomer in step-growth polymerization, leading to materials with high thermal stability and unique chemical properties.[19]

Conclusion and Future Outlook

2-Acetyl-4-methylbenzaldehyde represents a molecular scaffold with significant, yet largely untapped, potential. Its dual carbonyl functionality provides chemists and material scientists with a versatile tool for creating a diverse array of materials. The protocols outlined here for chalcone and Schiff base synthesis provide reliable and well-understood pathways to generate functional molecules. These products can be further utilized as monomers for polymerization, ligands for metal-organic frameworks, or as biologically active agents. Future research should focus on exploring the sequential and selective reactivity of its two carbonyl groups to build highly complex and functional macromolecular structures.

References

-

Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]

-

Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. TSI Journals. [Link]

-

2-Methylbenzaldehyde (CAS 529-20-4) | Versatile Intermediate for Fine Chemical Synthesis. Fisher Scientific. [Link]

-

Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

-

Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

-

SYNTHESIS OF CHALCONES. JETIR. [Link]

-

Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Al-Mustansiriyah Journal of Science. [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

-

4-Methylbenzaldehyde. PubChem. [Link]

-

2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. MDPI. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. PubMed Central. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes. Middle East Research Journal of Engineering and Technology. [Link]

-

2-Methylbenzaldehyde. AA Blocks. [Link]

-

Synthesis of Aldehyde Chalcones (4a-j) Using BF3-Et2O. ResearchGate. [Link]

-

Photophysical properties of materials for high-speed photodetection. University of Toronto. [Link]

-

2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]

-

Photophysical properties of materials for high-speed photodetection. ResearchGate. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

-

The Building Blocks of Polymers: Understanding Their Composition. Oreate AI Blog. [Link]

-

Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale. ScienceDirect. [Link]

-

Molecular building blocks and development strategies for molecular nanotechnology. IOPscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-industry.com [alfa-industry.com]

- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aablocks.com [aablocks.com]